UAA crosslinker 1

Description

BenchChem offers high-quality UAA crosslinker 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UAA crosslinker 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

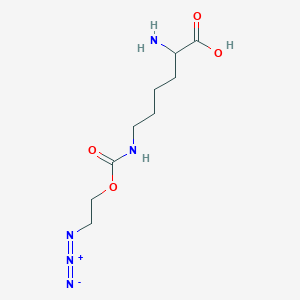

2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLCQQYRZLXMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Understanding UAA Crosslinker 1

An In-Depth Technical Guide to the Mechanism and Application of UAA Crosslinker 1

For Researchers, Scientists, and Drug Development Professionals

UAA Crosslinker 1 is a non-canonical amino acid (ncAA) designed for site-specific incorporation into proteins, serving as a bioorthogonal handle for chemical modification. It is crucial to distinguish its function from that of photo-activated crosslinkers. Unlike photo-crosslinkers such as p-benzoyl-L-phenylalanine (pBpa), which form covalent bonds with nearby molecules upon UV irradiation, UAA Crosslinker 1 does not possess intrinsic photoreactivity. Instead, it contains a chemically reactive moiety—an azide group—that enables it to form a stable covalent bond with a reaction partner containing a complementary functional group, typically an alkyne. This process, known as bioorthogonal chemistry or "click chemistry," allows for the precise and stable "crosslinking" or conjugation of a target protein to another molecule, such as a fluorescent dye, a drug molecule, or a purification tag, without interfering with native biological processes.[1]

The "mechanism of action" of UAA Crosslinker 1 is therefore a two-part process: first, its site-specific incorporation into a protein's polypeptide chain, and second, its subsequent bioorthogonal reaction with a chosen binding partner. This guide provides a detailed overview of these mechanisms, comprehensive experimental protocols, and the quantitative data necessary for the effective application of this powerful tool in research and development.

Core Mechanism of Action

Part 1: Site-Specific Incorporation via Genetic Code Expansion

The introduction of UAA Crosslinker 1 into a specific site within a protein is achieved through the expansion of the genetic code.[2][3] This technique relies on the hijacking of the cellular translation machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.

The key components are:

-

Amber Stop Codon (UAG): A target gene is mutated to replace the codon for the amino acid at the desired incorporation site with the amber stop codon, UAG.[2] Normally, this would lead to the termination of protein synthesis.

-

Orthogonal aaRS/tRNA Pair: A specially engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) are introduced into the cell. This pair is "orthogonal" because the synthetase specifically charges its partner tRNA with UAA Crosslinker 1, and neither interacts significantly with the cell's endogenous synthetases or tRNAs.[4]

-

Suppressor tRNA: The orthogonal tRNA has an anticodon (CUA) that recognizes the UAG stop codon on the mRNA.[4]

During protein translation, when the ribosome encounters the UAG codon, the charged suppressor tRNA binds to it and delivers UAA Crosslinker 1, allowing protein synthesis to continue. This results in the production of a full-length protein with the UAA incorporated at the predetermined site.[2][4]

Figure 1: Workflow for the genetic incorporation of UAA Crosslinker 1.

Part 2: Bioorthogonal "Crosslinking" via Click Chemistry

Once incorporated, the azide group of UAA Crosslinker 1 serves as a chemical handle for conjugation. The primary reactions are azide-alkyne cycloadditions, which are highly specific and efficient.[5]

The CuAAC reaction is a highly reliable and fast method for conjugating the azide-containing protein with a molecule bearing a terminal alkyne. The reaction is catalyzed by Copper(I), which dramatically accelerates the rate of the 1,3-dipolar cycloaddition to exclusively form a stable 1,4-disubstituted triazole ring.[5][6] Due to the potential toxicity of copper to living cells, this method is typically performed on purified proteins or in cell lysates.[7]

Figure 2: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To overcome the cytotoxicity of copper, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) as the alkyne partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding rapidly at physiological temperatures to form a stable triazole linkage.[8] The absence of a copper catalyst makes SPAAC ideal for labeling proteins on the surface of or inside living cells.[9][10]

References

- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.foxchase.org [profiles.foxchase.org]

- 10. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Interactome: A Technical Guide to Unnatural Amino Acid Photo-Crosslinkers

An in-depth guide for researchers, scientists, and drug development professionals on the application of unnatural amino acid (UAA) photo-crosslinkers for the elucidation of protein-protein interactions.

The transient and dynamic nature of protein-protein interactions (PPIs) is central to nearly all cellular processes, making their study a cornerstone of modern biology and drug discovery. Covalently capturing these fleeting interactions in their native cellular environment provides a powerful tool for mapping interaction networks, validating drug targets, and understanding disease mechanisms. Unnatural amino acid (UAA) photo-crosslinkers, site-specifically incorporated into a protein of interest, offer unparalleled spatiotemporal control for trapping binding partners upon photoactivation. This guide provides a comprehensive overview of the core technologies, experimental protocols, and data analysis strategies for utilizing these powerful molecular tools.

Core Concepts: Photo-Activatable Unnatural Amino Acids

Photo-activatable UAAs are amino acids with side chains that are chemically inert until activated by a specific wavelength of light, typically UV.[1][2][3] Upon photoactivation, they generate highly reactive species that can form covalent bonds with nearby molecules, effectively "trapping" interacting partners.[2][4] The site-specific incorporation of these UAAs into a protein of interest allows researchers to map interaction surfaces with high precision.[4][5]

Several classes of photo-activatable UAAs are commonly used, each with distinct properties. The most widely utilized include those containing benzophenone, aryl azide, and diazirine moieties.

-

p-Benzoyl-L-phenylalanine (pBpa): This is one of the most extensively used photo-crosslinking UAAs.[4] Upon exposure to UV light (~365 nm), the benzophenone group forms a reactive triplet diradical.[2][4] This species can abstract a hydrogen atom from a C-H bond within a ~3-4 Å radius, leading to the formation of a stable carbon-carbon covalent bond.[1][4] While highly effective, pBpa crosslinking yields can sometimes be low, though the use of halogenated derivatives can improve efficiency.[6]

-

p-Azido-L-phenylalanine (azF or pAzF): This UAA contains an aryl azide group that, upon UV irradiation (typically <300 nm, though activation at 350 nm is possible with longer exposure), forms a highly reactive nitrene intermediate.[7][8] This nitrene can then react with a variety of chemical bonds in its vicinity to form a covalent crosslink.[7] The azido group can also be used for bioorthogonal "click chemistry" ligations.[9]

-

Diazirine-containing UAAs (e.g., Photo-Leucine and Photo-Methionine): These UAAs, such as photo-leucine (pLeu) and photo-methionine (pMet), contain a diazirine ring.[10][11] Photoactivation with UV light generates a highly reactive carbene intermediate that can insert non-specifically into various bonds, including C-H and N-H bonds, of nearby molecules.[12] Their structural similarity to natural amino acids allows them to sometimes be incorporated by the cell's own translational machinery without the need for genetic code expansion.[10][11][13]

Quantitative Data on Common UAA Photo-Crosslinkers

The selection of a UAA crosslinker depends on the specific application, balancing factors like reactivity, crosslinking radius, and activation wavelength. The following table summarizes key quantitative data for the most common photo-crosslinkers.

| Unnatural Amino Acid | Photoreactive Group | Activation Wavelength | Reactive Intermediate | Crosslinking Radius | Key Characteristics |

| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | ~365 nm[4] | Triplet Diradical[2][4] | ~3-4 Å[1][4] | Most commonly used; reacts preferentially with C-H bonds; relatively low quantum yield.[6][12] |

| p-Azido-L-phenylalanine (azF) | Aryl Azide | ~250-300 nm (can be activated at ~350 nm)[7] | Nitrene[7] | Variable | Highly reactive; can also be used for click chemistry; shorter wavelength may cause cell damage.[7][9] |

| Photo-Leucine (pLeu) | Diazirine | ~365 nm[12] | Carbene[12] | Variable | Can be incorporated metabolically; highly reactive and non-specific insertion.[10][12] |

| Photo-Methionine (pMet) | Diazirine | ~365 nm | Carbene | Variable | Similar to pLeu, can be incorporated metabolically due to structural mimicry.[10][11] |

Methodologies and Experimental Protocols

The successful application of UAA photo-crosslinking involves a multi-step workflow, from the incorporation of the UAA into the protein of interest to the identification of crosslinked products.

Site-Specific UAA Incorporation via Genetic Code Expansion

The most precise method for incorporating UAAs is through the expansion of the genetic code.[4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired UAA at that position during protein translation.[2][14][15]

Experimental Protocol: UAA Incorporation in E. coli

-

Plasmid System: Co-transform E. coli cells (e.g., BL21(DE3) strain) with two plasmids:

-

A plasmid encoding the protein of interest with an amber (UAG) codon at the desired crosslinking site. The protein is often fused to an affinity tag (e.g., His-tag, Strep-tag) for purification.[14]

-

A plasmid encoding the orthogonal aaRS/tRNA pair specific for the chosen UAA (e.g., pEVOL-pBpF for pBpa).[16]

-

-

Cell Culture:

-

Grow the transformed cells in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

-

Induce the expression of the aaRS/tRNA pair with an appropriate inducer (e.g., L-arabinose).

-

Supplement the culture medium with the unnatural amino acid to a final concentration of 1-2 mM.[14]

-

Induce the expression of the target protein with IPTG and grow the culture for several hours or overnight at a reduced temperature (e.g., 18-25°C) to enhance protein folding and UAA incorporation.

-

-

Protein Expression and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the UAA-containing protein using affinity chromatography based on the engineered tag.[14]

-

Confirm the successful incorporation of the UAA and the full length of the protein using SDS-PAGE and mass spectrometry.[14] The yield of the mutant protein is typically lower than the wild-type.[4][14]

-

In Vivo and In Vitro Photo-Crosslinking

Once the UAA-containing protein is expressed, crosslinking can be performed either in living cells (in vivo) or with purified components (in vitro).

Experimental Protocol: Photo-Crosslinking

-

Sample Preparation:

-

In Vivo: Resuspend cells expressing the UAA-containing protein in a suitable buffer (e.g., PBS).

-

In Vitro: Mix the purified UAA-containing protein with its potential binding partner(s) in a reaction buffer that maintains protein stability and interaction.

-

-

UV Irradiation:

-

Place the sample in a suitable container (e.g., petri dish for cells, quartz cuvette for purified proteins).

-

Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 365 nm for pBpa) for a specific duration (typically 15-60 minutes).[12][17] The optimal irradiation time should be determined empirically. The sample should be kept cool during irradiation to prevent denaturation.

-

-

Analysis of Crosslinked Products:

-

Following irradiation, analyze the sample to detect the formation of higher molecular weight species, which indicate successful crosslinking.

-

SDS-PAGE and Western Blotting: This is the most direct method to visualize crosslinked complexes.[10] Run the irradiated and non-irradiated control samples on an SDS-PAGE gel. The crosslinked product will appear as a new band with a higher molecular weight. The identity of this band can be confirmed by Western blotting using antibodies against the bait and potential prey proteins.

-

Identification of Interaction Partners by Mass Spectrometry

For unbiased discovery of interaction partners, mass spectrometry (MS) is the method of choice.[18][19]

Experimental Protocol: Mass Spectrometry Analysis of Crosslinked Complexes

-

Sample Preparation:

-

Perform a scaled-up crosslinking reaction.

-

Isolate the crosslinked complex of interest, often by excising the corresponding band from an SDS-PAGE gel or by affinity purification of the tagged bait protein.

-

-

Proteolytic Digestion:

-

Digest the purified complex with a protease, such as trypsin. This will generate a mixture of linear (un-crosslinked) peptides and crosslinked peptides (two peptide chains covalently linked by the UAA).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

-

Data Analysis:

-

Use specialized software (e.g., Crossfinder, pLink) to search the MS/MS data against a protein sequence database to identify the sequences of the two peptides that are crosslinked.[2] This analysis is more complex than standard proteomics due to the presence of two peptide chains in a single MS/MS spectrum.[18][20] The identification of these crosslinked peptides reveals the identity of the interacting protein and the specific region of interaction.

-

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and chemical processes involved in UAA photo-crosslinking studies.

References

- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 4. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-azido-L-phenylalanine (pAzF) | GCE4All Knowledge Base [gce4all.org]

- 10. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 16. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. uab.edu [uab.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Joining Forces: Integrating Proteomics and Cross-linking with the Mass Spectrometry of Intact Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to UAA Crosslinker 1: A Bioorthogonal Tool for Protein Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of UAA Crosslinker 1, an unnatural amino acid (UAA) utilized for the site-specific modification of proteins. This tool is instrumental in studying protein-protein interactions, enzymatic activity, and cellular signaling pathways, with significant applications in drug development and molecular biology. UAA Crosslinker 1 facilitates the introduction of a bioorthogonal azide group into a protein of interest, enabling subsequent covalent labeling through click chemistry.

Core Concepts: Understanding UAA Crosslinker 1

UAA Crosslinker 1 is the hydrochloride salt of N6-((2-Azidoethoxy)carbonyl)-L-lysine , also referred to as AzeoK.[1][2] It is a lysine derivative containing an azide moiety, which is chemically inert within the cellular environment but can undergo highly specific and efficient bioorthogonal reactions.[1][2][3] This UAA is incorporated into proteins at specific sites by hijacking the cellular translation machinery through a process known as genetic code expansion.[4][5][6]

The primary application of UAA Crosslinker 1 is to serve as a chemical handle for "click chemistry," a group of reactions that are rapid, selective, and high-yielding.[7][8][9] Specifically, the azide group of the incorporated AzeoK can react with an alkyne-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne in a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the precise attachment of various probes, such as fluorophores, biotin tags, or drug molecules, to the target protein.

Physicochemical Properties

A summary of the key physicochemical properties of UAA Crosslinker 1 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride | [1][2] |

| Synonyms | AzeoK, UAA crosslinker 1 | [4][5] |

| CAS Number | 1994331-17-7 | [3] |

| Molecular Formula | C₉H₁₈ClN₅O₄ | [2] |

| Molecular Weight | 295.7 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Storage | -20°C | [1] |

Mechanism of Action: Genetic Code Expansion

The site-specific incorporation of UAA Crosslinker 1 into a target protein is achieved through the amber stop codon suppression methodology. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the UAA and the amber codon (UAG), respectively, without cross-reacting with endogenous cellular components.

The most commonly used system for the incorporation of lysine derivatives like AzeoK is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea such as Methanosarcina mazei (Mma).[10][11][12] Engineered variants of the Mma PylRS/tRNAPyl pair have been shown to efficiently incorporate AzeoK in response to an in-frame amber codon in both prokaryotic and eukaryotic cells.[4][5][6]

The overall workflow for genetic code expansion with UAA Crosslinker 1 is depicted in the following diagram:

Experimental Protocols

Site-Specific Incorporation of UAA Crosslinker 1 in Mammalian Cells

This protocol is adapted from methodologies described for the incorporation of AzeoK in HEK293T cells.[4][5]

Materials:

-

HEK293T cells

-

Plasmid encoding the target protein with a UAG codon at the desired position.

-

Plasmid encoding the engineered Mma PylRS/tRNAPyl pair (e.g., Mma PylRS AF).[4][5]

-

Transfection reagent (e.g., Lipofectamine).

-

DMEM supplemented with 10% FBS.

-

UAA Crosslinker 1 (AzeoK) stock solution (e.g., 100 mM in water).

Procedure:

-

Seed HEK293T cells in a suitable culture plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the plasmid for the target protein and the plasmid for the PylRS/tRNAPyl pair at a 1:4 ratio.[4]

-

Six hours post-transfection, replace the medium with fresh DMEM containing 0.5 mM UAA Crosslinker 1.[4]

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

Harvest the cells for subsequent analysis or click chemistry labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol outlines the labeling of an AzeoK-containing protein in cell lysate with an alkyne-functionalized probe.[4][5]

Materials:

-

Cell lysate containing the AzeoK-modified protein.

-

Alkyne-probe (e.g., AF647-alkyne) stock solution (e.g., 1 mM in DMSO).

-

CuSO₄ stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).[13]

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution or freshly prepared sodium ascorbate solution (e.g., 300 mM in water).[4][13]

-

PBS buffer (pH 7.4).

Procedure:

-

To 50 µL of cell lysate (1-5 mg/mL), add PBS buffer to a final volume of approximately 180 µL.

-

Add the alkyne-probe to a final concentration of 1-20 µM.[13]

-

Add THPTA to a final concentration of 100 µM.[4]

-

Add CuSO₄ to a final concentration of 1 mM.[4]

-

Initiate the reaction by adding TCEP to a final concentration of 1 mM or freshly prepared sodium ascorbate to a final concentration of 30 mM.[4][13]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

The labeled protein is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence imaging.

The workflow for CuAAC labeling is illustrated below:

Quantitative Data

The efficiency of incorporation and subsequent click chemistry labeling can be assessed by various methods, including Western blotting, mass spectrometry, and fluorescence imaging. A study by Meineke et al. (2021) demonstrated the successful incorporation of AzeoK into a GFP reporter in HEK293T cells using an engineered Mma PylRS/tRNAPyl pair. The subsequent CuAAC reaction with an alkyne-fluorophore in cell lysates showed efficient labeling, as visualized by in-gel fluorescence.[4][5]

| Experiment | System | UAA Concentration | Result | Reference |

| Incorporation | HEK293T cells, GFP reporter with UAG, Mma PylRS AF | 0.5 mM AzeoK | Successful incorporation detected by fluorescence | [4] |

| CuAAC Labeling | HEK293T cell lysate, AzeoK-GFP | 1 µM AF647-alkyne | Strong in-gel fluorescence signal, indicating efficient labeling | [4][5] |

Conjugation efficiencies for CuAAC reactions between azide- and alkyne-functionalized peptides have been reported to be above 95%, with reaction times ranging from one to five hours depending on the specific conditions.[14]

Applications in Drug Development and Research

The ability to site-specifically modify proteins with UAA Crosslinker 1 opens up numerous avenues for research and development:

-

Protein-Protein Interaction Studies: By incorporating AzeoK and using a bifunctional linker, transient or weak protein interactions can be captured through proximity-induced crosslinking.

-

Enzyme-Substrate Interactions: Placing AzeoK near the active site of an enzyme allows for the attachment of probes to study substrate binding and enzymatic mechanisms.

-

Live Cell Imaging: The bioorthogonal nature of the click reaction allows for the labeling of proteins on the surface of or within living cells with fluorescent dyes for advanced microscopy studies.[15]

-

Antibody-Drug Conjugates (ADCs): The precise placement of a drug molecule onto an antibody via AzeoK and click chemistry can lead to more homogenous and potent ADCs with improved therapeutic indices.

Conclusion

UAA Crosslinker 1 (N6-((2-Azidoethoxy)carbonyl)-L-lysine) is a powerful tool for the site-specific introduction of a bioorthogonal azide handle into proteins. Its compatibility with the pyrrolysyl-tRNA synthetase system enables its efficient incorporation in a variety of cellular contexts. The subsequent click chemistry reaction provides a robust and versatile method for protein labeling and crosslinking. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize UAA Crosslinker 1 in their studies, paving the way for new discoveries in protein science and drug development.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Protein Interactions: A Technical Guide to Crosslinking with Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of protein crosslinking using unnatural amino acids (UAAs), a powerful technology for capturing and characterizing protein-protein interactions (PPIs) in their native cellular environment. By genetically encoding novel reactive moieties into proteins, UAA crosslinkers offer unparalleled precision and control, enabling the study of transient and complex interactions that are often intractable with traditional methods.

The Principle of UAA-Mediated Protein Crosslinking

The foundation of UAA-mediated crosslinking lies in the expansion of the genetic code.[1][2] This revolutionary technique allows for the site-specific incorporation of synthetic amino acids with unique chemical functionalities into a protein of interest (POI). This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the UAA. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not interact with endogenous cellular components, is introduced into the cell.[3][4][5] The engineered synthetase specifically charges the engineered tRNA with the UAA, and the tRNA's anticodon recognizes the amber codon in the mRNA, leading to the incorporation of the UAA into the growing polypeptide chain.

Once incorporated, the UAA's unique reactive group can be triggered to form a covalent bond with a nearby interacting partner. This "freezes" the interaction, allowing for subsequent purification and identification of the binding partner(s) by techniques such as mass spectrometry.[6][7] This approach provides high-resolution information about interaction interfaces and can capture fleeting interactions that are missed by conventional methods like co-immunoprecipitation.

There are two primary classes of UAA crosslinkers, categorized by their activation mechanism: photo-activated crosslinkers and chemically-activated (proximity-enabled) crosslinkers.

Photo-Activated UAA Crosslinkers

Photo-activated UAAs are the most widely used class of crosslinkers. They contain a photoreactive moiety that remains inert until activated by a specific wavelength of UV light.[2][8] This temporal control is a significant advantage, allowing researchers to initiate the crosslinking reaction at a desired time point in a biological process. Common photo-activated UAAs include those containing benzophenone, diazirine, and aryl azide functional groups.

-

p-Benzoyl-L-phenylalanine (pBpa): pBpa is a robust and widely used photo-crosslinker.[3][9][10] Upon excitation with UV light (~350-365 nm), the benzophenone group forms a reactive triplet-state diradical.[10] This diradical can abstract a hydrogen atom from a C-H or N-H bond of a nearby amino acid, resulting in the formation of a stable carbon-carbon or carbon-nitrogen covalent bond.[3][9] A key advantage of pBpa is its relative stability and lack of reactivity with water, which allows for repeated excitation if a suitable reaction partner is not immediately available.[9]

-

Diazirine-containing UAAs: Diazirines are small, highly reactive photo-probes.[11][12][13][14][15] When irradiated with UV light (~350-380 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[13][16] This carbene can rapidly insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity.[13] The small size of the diazirine group minimizes potential steric hindrance at the interaction interface.[14][15]

-

Aryl Azide-containing UAAs: Aryl azides are another class of photo-activated crosslinkers.[8][17][18] UV irradiation (~260-365 nm, depending on the specific derivative) converts the azide group into a highly reactive nitrene intermediate.[17][18] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form covalent crosslinks.[18]

Genetically Encoded Chemical Crosslinkers (GECX) and Proximity-Enabled Crosslinking

A more recent innovation in UAA technology is the development of genetically encoded chemical crosslinkers (GECX) that function through proximity-enabled reactivity.[16][19][20][21][22][23] These UAAs possess a latent bioreactive group that is relatively inert in the cellular environment but becomes highly reactive when brought into close proximity with a specific natural amino acid residue on an interacting protein.[16][20] This increased local concentration drives a spontaneous chemical reaction, forming a covalent bond without the need for an external trigger like UV light.[19][20]

This approach offers the advantage of capturing interactions in their native state without the potential for cellular damage from UV irradiation. The specificity of the reaction is determined by both the site of UAA incorporation and the presence of the target reactive amino acid on the binding partner.

Quantitative Data on UAA Crosslinkers

The efficiency of crosslinking can vary significantly depending on the UAA, its position within the protein, the nature of the interacting partner, and the experimental conditions. The table below summarizes some of the reported quantitative data for various UAA crosslinkers.

| UAA Crosslinker | Type | Activation | Crosslinking Efficiency/Yield | Quantum Yield (Φ) | Notes |

| p-Benzoyl-L-phenylalanine (pBpa) | Photo-activated | ~350-365 nm UV | >50% for dimeric protein[3][24] | 0.05 - 0.4[19] | Efficiency is highly context-dependent. |

| Halogenated pBpa analogs | Photo-activated | ~365 nm UV | Increased yield compared to pBpa[1][21] | Not reported | Electron-withdrawing groups enhance reactivity. |

| Diazirine-containing UAAs (e.g., DiAzKs) | Photo-activated | ~350-380 nm UV | 7-fold higher than conventional 254 nm UV crosslinking[11][12]; >70% for some systems[20] | Not widely reported | Highly reactive carbene intermediate. |

| Aryl Azide-containing UAAs | Photo-activated | ~260-365 nm UV | Generally lower yields (<30%)[18] | Not widely reported | Can be improved with structural and strategic optimization.[18] |

| Proximity-Enabled (e.g., BprY) | Chemical | Proximity to Cys | Higher than pBpa or Azi in a model system[23] | Not applicable | Spontaneous reaction upon close contact. |

Experimental Protocols

Protocol for Site-Specific Incorporation of UAAs in E. coli via Amber Codon Suppression

This protocol outlines the general steps for incorporating a UAA into a protein of interest expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired UAA incorporation site.

-

A separate plasmid (e.g., pEVOL) carrying the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[4][25]

-

Luria-Bertani (LB) growth medium.

-

Appropriate antibiotics for plasmid selection.

-

The desired unnatural amino acid (UAA).

-

Inducing agent (e.g., IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture. Add the appropriate antibiotics.

-

UAA Addition: When the optical density at 600 nm (OD600) of the culture reaches 0.4-0.6, add the UAA to a final concentration of 1-2 mM.

-

Induction: Continue to grow the culture at 30°C for 30 minutes to allow for UAA uptake. Then, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and UAA incorporation.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Verification: Successful UAA incorporation can be verified by SDS-PAGE (full-length protein expression will be dependent on UAA presence) and mass spectrometry.

Protocol for In Vivo Photo-Crosslinking of UAA-Containing Proteins in Mammalian Cells

This protocol describes a general procedure for photo-crosslinking in adherent mammalian cells.

Materials:

-

Adherent mammalian cells (e.g., HEK293T).

-

Plasmids for the expression of the POI with a TAG codon, the orthogonal aaRS, and the suppressor tRNA.

-

Cell culture medium and supplements.

-

Unnatural amino acid (e.g., pBpa).

-

Phosphate-buffered saline (PBS).

-

UV crosslinker with a 365 nm light source.[1][26][27][28][29]

-

Cell scraper.

-

Lysis buffer.

Procedure:

-

Cell Seeding and Transfection: Seed the mammalian cells in a culture plate. Once they reach 70-80% confluency, co-transfect the cells with the three plasmids (POI-TAG, aaRS, and tRNA) using a suitable transfection reagent.[5][18][22][30][31][32]

-

UAA Supplementation: After 4-6 hours of transfection, replace the medium with fresh medium supplemented with the UAA (e.g., 1 mM pBpa).

-

Expression: Culture the cells for 24-48 hours to allow for expression of the UAA-containing protein.

-

Preparation for UV Irradiation: Aspirate the culture medium and wash the cells gently with ice-cold PBS. Add a thin layer of ice-cold PBS to cover the cells.

-

UV Crosslinking: Place the culture plate on ice and remove the lid. Irradiate the cells with 365 nm UV light in a UV crosslinker. The duration and energy of the UV exposure should be optimized for each experimental system, but a typical starting point is 5-30 minutes.[26][27]

-

Cell Lysis: Immediately after UV irradiation, aspirate the PBS and lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.

-

Analysis: The cell lysate can then be analyzed by SDS-PAGE and Western blotting to detect the formation of higher molecular weight crosslinked complexes.

Protocol for Identification of Crosslinked Peptides by Mass Spectrometry

This protocol provides a general workflow for identifying crosslinked peptides from a complex mixture.

Materials:

-

Crosslinked protein sample.

-

Denaturing and reducing agents (e.g., urea, DTT).

-

Alkylating agent (e.g., iodoacetamide).

-

Protease (e.g., trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Specialized crosslink identification software (e.g., xQuest, MeroX, Kojak).[3][6][25][31][33][34][35]

Procedure:

-

Sample Preparation: The crosslinked protein complex is typically isolated by affinity purification.

-

Denaturation, Reduction, and Alkylation: The purified sample is denatured, the disulfide bonds are reduced with DTT, and the resulting free thiols are alkylated with iodoacetamide.

-

Proteolytic Digestion: The protein sample is digested with a protease, such as trypsin, to generate a mixture of linear and crosslinked peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is programmed to acquire fragmentation spectra of the peptide ions.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software designed to identify crosslinked peptides. This software considers the mass of the crosslinker and the fragmentation patterns of the two linked peptides.

-

Validation: Identified crosslinked peptides are typically filtered based on scoring metrics and statistical confidence to ensure high-quality results.

Visualizations

Caption: Workflow for genetic code expansion.

Caption: Mechanisms of common photo-crosslinkers.

Caption: Proximity-enabled crosslinking concept.

References

- 1. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]

- 3. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. A photo-cross-linking approach to monitor protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 11. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]

- 15. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

- 19. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells [bio-protocol.org]

- 23. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Kinetic analysis of site-specific photoaptamer-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells [en.bio-protocol.org]

- 31. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. uab.edu [uab.edu]

- 35. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photo-Reactive Amino Acid Crosslinking for Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-reactive amino acid crosslinking has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the architecture of protein complexes within their native cellular environment.[1][2] This method offers a distinct advantage over traditional biochemical approaches by enabling the capture of transient and weak interactions that are often missed by other techniques.[1][3] By incorporating unnatural amino acids containing photo-activatable moieties into proteins, researchers can initiate covalent bond formation with interacting partners upon exposure to UV light, effectively "freezing" dynamic interactions for subsequent analysis.[2][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows associated with this technology, with a particular focus on its applications in drug discovery and development.

Core Principles of Photo-Reactive Amino Acid Crosslinking

The fundamental principle of this technique lies in the site-specific incorporation of a photo-reactive amino acid into a protein of interest. These engineered amino acids are structurally similar to their natural counterparts but contain a chemically inert, light-sensitive group. Upon activation with a specific wavelength of UV light, this group transforms into a highly reactive intermediate that can form a covalent bond with a nearby molecule.[1][5]

Key Photo-Reactive Moieties

Several classes of photo-reactive groups are commonly employed, each with distinct properties and activation mechanisms. The most prevalent are diazirines, benzophenones, and aryl azides.[4][6]

-

Diazirines: These small, three-membered ring structures are activated by UV light (typically 330–370 nm) to form a highly reactive carbene intermediate.[1][5] Carbenes are capable of inserting into C-H and N-H bonds, as well as reacting with double bonds, making them highly efficient and non-specific crosslinkers.[1][4] Their small size minimizes potential perturbation of the protein's structure and function.[3][7]

-

Benzophenones: Upon excitation with UV light (around 350-360 nm), benzophenone forms a triplet ketone that can abstract a hydrogen atom from a nearby C-H bond, creating a radical pair that subsequently collapses to form a covalent C-C bond.[6][8] A key advantage of benzophenones is their relative stability and the fact that unreacted benzophenone can return to its ground state, minimizing non-specific labeling.[6][8]

-

Aryl Azides: Aryl azides are converted to highly reactive nitrenes upon UV irradiation (typically 250-350 nm for simple aryl azides and longer wavelengths for substituted versions).[4][9] Nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds and addition to double bonds.[4][5] However, they can also rearrange into less reactive species, which can sometimes lead to lower crosslinking yields compared to carbenes.[10]

The choice of photo-reactive amino acid depends on the specific application, including the desired crosslinking efficiency, the hydrophobicity of the interaction interface, and the tolerance of the biological system to the unnatural amino acid and UV irradiation.

Quantitative Data Summary

The efficiency and specificity of photo-crosslinking can be quantified to provide valuable insights into the proximity and dynamics of interacting proteins. The following tables summarize key quantitative parameters for different photo-reactive amino acids.

| Photo-Reactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Half-life of Intermediate | Crosslinking Efficiency | Key Features |

| Diazirine | 330–370[1][5] | Carbene[1][4] | Nanoseconds to microseconds[6] | Generally high | Small size, high reactivity, inserts into C-H and N-H bonds.[1][3] |

| Benzophenone | 350–360[8] | Triplet Ketone/Diradical[6] | Microseconds[6] | Moderate to high (>50%)[8] | Chemically stable, can be regenerated if no crosslinking occurs, prefers C-H bonds.[6][8] |

| Aryl Azide | 250–480 (depending on substitution)[4][9] | Nitrene[4] | Nanoseconds to microseconds[6] | Variable (can be <30%)[9][11] | Can be quenched by water, reactivity can be tuned by substitution on the aryl ring.[6] |

Experimental Protocols

A typical photo-reactive amino acid crosslinking experiment involves several key steps, from the incorporation of the unnatural amino acid to the analysis of the crosslinked products.

Incorporation of Photo-Reactive Amino Acids

In Vivo Incorporation:

This is the most common method for introducing photo-reactive amino acids into proteins within a cellular context. It relies on the genetic code expansion technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the unnatural amino acid in response to a nonsense codon (e.g., the amber codon, TAG) engineered into the gene of interest.[12][13]

-

Protocol:

-

Co-transform cells (e.g., E. coli, mammalian cells) with two plasmids: one expressing the orthogonal aminoacyl-tRNA synthetase and tRNA, and another containing the gene of interest with an amber codon at the desired position.[13]

-

Culture the transformed cells in a minimal medium.

-

Induce protein expression and supplement the culture medium with the photo-reactive amino acid.[13]

-

Allow the cells to grow and incorporate the unnatural amino acid into the target protein.

-

In Vitro Incorporation:

For purified protein systems, photo-reactive amino acids can be incorporated during solid-phase peptide synthesis or through in vitro translation systems.[1]

-

Protocol (Solid-Phase Peptide Synthesis):

-

Synthesize the peptide of interest using standard solid-phase peptide synthesis protocols.

-

At the desired position in the peptide sequence, incorporate the protected photo-reactive amino acid.

-

Cleave the peptide from the resin and deprotect the side chains.

-

Purify the final peptide containing the photo-reactive amino acid using HPLC.

-

UV Irradiation for Crosslinking

Once the photo-reactive amino acid is incorporated into the protein of interest, UV irradiation is used to trigger the crosslinking reaction. The specific wavelength, intensity, and duration of UV exposure are critical parameters that need to be optimized for each system.[1][14]

-

Protocol:

-

Prepare the sample containing the protein with the incorporated photo-reactive amino acid. This can be whole cells, cell lysates, or a purified protein complex.

-

Place the sample in a suitable container (e.g., petri dish, multi-well plate) that is transparent to the required UV wavelength.

-

Expose the sample to a UV light source at the appropriate wavelength (e.g., 365 nm for many diazirines and benzophenones).[14]

-

The duration of exposure can range from a few seconds to 30 minutes or longer, depending on the photo-reactive group, the intensity of the UV lamp, and the desired crosslinking efficiency.[5][6]

-

It is crucial to perform control experiments without UV irradiation to identify non-specific interactions.

-

Analysis of Crosslinked Products by Mass Spectrometry

Following UV irradiation, the crosslinked protein complexes are typically analyzed by mass spectrometry (MS) to identify the interacting proteins and map the crosslinking sites.[15][16]

-

Protocol:

-

Separate the crosslinked complexes from non-crosslinked proteins, often using SDS-PAGE. Crosslinked species will typically migrate at a higher molecular weight.[2]

-

Excise the gel band corresponding to the crosslinked complex and perform in-gel digestion with a protease (e.g., trypsin).[17][18]

-

Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Utilize specialized software to identify the crosslinked peptides. This software can identify peptide pairs that are covalently linked by the mass of the crosslinker remnant.[19]

-

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or the use of isotope-labeled crosslinkers can be employed to compare the abundance of crosslinks under different conditions.[15][20]

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

Caption: General experimental workflow for photo-reactive amino acid crosslinking.

Caption: Capturing a transient signaling interaction using photo-crosslinking.

Caption: Logical relationships between photo-reactive amino acids and their applications.

Applications in Drug Development

Photo-reactive amino acid crosslinking is a valuable tool in the drug discovery and development pipeline. Its ability to map direct binding sites and identify off-target effects provides crucial information for lead optimization and understanding a drug's mechanism of action.[1]

-

Target Identification and Validation: By incorporating a photo-reactive group into a small molecule drug candidate, researchers can covalently link the drug to its protein target(s) in a complex biological mixture. Subsequent enrichment and mass spectrometry analysis can then identify these targets.

-

Binding Site Mapping: Placing a photo-reactive amino acid at various positions within a target protein can precisely map the binding site of a small molecule. Crosslinking will only occur when the photo-reactive residue is in close proximity to the bound drug.

-

Characterizing Allosteric Regulation: This technique can be used to study conformational changes in a protein upon drug binding. By comparing the crosslinking patterns in the presence and absence of a drug, allosteric effects can be elucidated.

Photo-reactive amino acid crosslinking provides a robust and versatile platform for investigating biomolecular interactions in their native context. The ability to "freeze" transient interactions with temporal control offers unparalleled insights into the dynamic nature of cellular processes. For researchers, scientists, and drug development professionals, this technology represents a powerful tool for dissecting complex biological systems, validating drug targets, and accelerating the development of novel therapeutics. As the technology continues to evolve with the development of new photo-reactive probes and more sophisticated analytical methods, its impact on our understanding of biology and medicine is set to grow even further.

References

- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 2. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 3. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]

- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 12. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]

- 15. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vivo Protein Crosslinking with Unnatural Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In vivo protein crosslinking using genetically encoded unnatural amino acids (UAAs) has emerged as a powerful tool to capture these interactions with high spatial and temporal resolution. This technique allows for the site-specific incorporation of a photoreactive or chemically reactive UAA into a protein of interest, enabling the formation of covalent bonds with interacting partners upon a specific trigger. This guide provides an in-depth overview of the core principles, methodologies, and applications of this technology.

Core Concepts of UAA-Mediated In Vivo Crosslinking

The foundation of this technology lies in the expansion of the genetic code. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into a host organism, which recognizes a unique codon (typically the amber stop codon, UAG) and incorporates a specific UAA at that site during protein translation. These UAAs are designed with "warheads" that can be activated to form covalent crosslinks with nearby molecules.

There are two primary classes of UAAs used for in vivo crosslinking:

-

Photo-crosslinking UAAs: These UAAs contain a photoreactive moiety, such as a benzophenone, aryl azide, or diazirine group. Upon exposure to UV light of a specific wavelength, these groups become highly reactive and can form covalent bonds with proximal amino acid residues.[1][2]

-

Chemically-reactive UAAs: These UAAs possess a functional group that can spontaneously react with specific natural amino acid residues when brought into close proximity. Examples include haloalkanes that react with cysteine and fluorosulfates that can react with lysine, histidine, and tyrosine.[3][4]

The choice of UAA depends on the specific application, with photo-crosslinkers offering precise temporal control and chemically-reactive UAAs enabling spontaneous capture of interactions.

Quantitative Data on In Vivo UAA Crosslinking

The efficiency of UAA incorporation and subsequent crosslinking can vary depending on the specific UAA, the host organism, the position of the UAA in the protein, and the experimental conditions. The following tables summarize available quantitative data from the literature. It is important to note that direct comparisons can be challenging due to the different experimental setups.

Table 1: Comparison of Common Photo-Crosslinking UAAs

| Unnatural Amino Acid (UAA) | Abbreviation | Photoreactive Moiety | Key Characteristics | Reported In Vivo Protein Yield/Incorporation Efficiency | Reported Crosslinking Efficiency |

| p-Benzoyl-L-phenylalanine | pBpa | Benzophenone | Forms a diradical upon UV activation (~365 nm); relatively stable and less prone to quenching by water.[2][5] | Roughly 10% of total protein for in vivo histone experiments.[5] | Varies significantly based on proximity and geometry. |

| p-Azido-L-phenylalanine | Azi, pAzF | Aryl azide | Forms a highly reactive nitrene upon UV activation; can insert into C-H and N-H bonds.[1] | FSY incorporation reached 76% of the AzF level in one study.[3] | Generally considered efficient but can be quenched by water. |

| Diazirine-containing UAAs | e.g., DiZPK | Diazirine | Forms a carbene upon UV activation; smaller and potentially less disruptive than benzophenone.[1][2] | Lower protein target photocapture compared to BPMA at equal concentrations in one in-gel study.[6] | Can be highly efficient but may have lower capture efficiency in some contexts.[6] |

Table 2: Characteristics of Chemically-Reactive UAAs

| Unnatural Amino Acid (UAA) | Abbreviation | Reactive Moiety | Target Residue(s) | Key Characteristics | Reported Crosslinking Efficiency |

| Haloalkane UAAs (e.g., p-bromophenylalanine) | - | Haloalkane | Cysteine | Forms a stable thioether bond; reaction is proximity-dependent.[4] | Order of efficiency: I > Br > Cl.[4] |

| Fluorosulfate-L-tyrosine | FSY | Fluorosulfate | Lysine, Histidine, Tyrosine | Nontoxic to E. coli and mammalian cells; reacts via sulfur-fluoride exchange (SuFEx).[3] | 35% - 59% in a specific intermolecular crosslinking experiment.[3] |

Experimental Protocols

Genetic Incorporation of UAAs in Mammalian Cells (Amber Suppression)

This protocol outlines the general steps for site-specifically incorporating a UAA into a target protein in mammalian cells using the amber stop codon (UAG) suppression method.[1][7]

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, CHO)

-

Expression plasmid for the protein of interest with a UAG codon at the desired position.

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired UAA.

-

Expression plasmid for the corresponding orthogonal amber suppressor tRNA.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

The desired unnatural amino acid (UAA).

Procedure:

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.

-

Obtain or construct plasmids encoding the appropriate orthogonal aaRS and suppressor tRNA. Often, the aaRS and tRNA are on the same plasmid.

-

-

Cell Culture and Transfection:

-

Culture the mammalian cells under standard conditions.

-

Co-transfect the cells with the three plasmids (target protein mutant, aaRS, and suppressor tRNA) using a suitable transfection reagent. The ratio of the plasmids may need to be optimized, but a common starting point is a 10:1:1 ratio of target protein:aaRS:tRNA plasmid DNA.

-

-

UAA Supplementation:

-

After transfection, supplement the cell culture medium with the UAA at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration should be determined empirically.

-

-

Protein Expression:

-

Incubate the cells for 24-72 hours to allow for expression of the UAA-containing protein.

-

-

Harvesting and Analysis:

-

Harvest the cells and prepare cell lysates.

-

Confirm the expression of the full-length UAA-containing protein by Western blotting. Mass spectrometry can be used to confirm the precise incorporation of the UAA.

-

In Vivo Photo-Crosslinking with pBpa

This protocol describes the steps for performing in vivo photo-crosslinking using pBpa-incorporated proteins.[8][9]

Materials:

-

Cells expressing the pBpa-containing protein of interest.

-

Phosphate-buffered saline (PBS).

-

UV lamp with an output centered around 365 nm.

-

Cell lysis buffer.

-

Protease inhibitors.

Procedure:

-

Cell Preparation:

-

Grow cells expressing the pBpa-containing protein as described in the previous protocol.

-

Wash the cells with cold PBS to remove the culture medium.

-

-

UV Irradiation:

-

Resuspend the cells in PBS or place the culture dish on ice.

-

Expose the cells to UV light (e.g., 365 nm) for a specific duration (typically 15-60 minutes). The optimal irradiation time and distance from the UV source should be determined empirically to maximize crosslinking while minimizing cell damage.[10]

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein complexes can be analyzed by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be observed.

-

For identification of the interacting partner, the crosslinked complex can be purified (e.g., via immunoprecipitation of the bait protein) and analyzed by mass spectrometry.

-

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing crosslinked protein samples for identification of the crosslinked peptides by mass spectrometry.[11][12][13]

Materials:

-

Purified crosslinked protein complex (from immunoprecipitation or other affinity purification).

-

SDS-PAGE equipment and reagents.

-

In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin).

-

Solvents for peptide extraction (e.g., acetonitrile, formic acid).

-

Sample cleanup columns (e.g., C18 ZipTips).

Procedure:

-

Protein Separation:

-

Separate the purified crosslinked protein complexes by SDS-PAGE.

-

-

In-Gel Digestion (for gel-separated samples):

-

Excise the gel band corresponding to the crosslinked complex.

-

Destain the gel piece.

-

Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins within the gel piece with a protease such as trypsin overnight.

-

Extract the resulting peptides from the gel using a series of extraction buffers.

-

-

In-Solution Digestion (for purified protein complexes not run on a gel):

-

Denature the proteins in a suitable buffer (e.g., containing urea or guanidinium chloride).

-

Reduce and alkylate the cysteine residues as described above.

-

Dilute the sample to reduce the denaturant concentration and add trypsin for overnight digestion.

-

-

Peptide Cleanup:

-

Desalt and concentrate the extracted peptides using a C18 cleanup column.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to identify the crosslinked peptides from the complex MS/MS spectra.

-

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo UAA Crosslinking

Caption: General workflow for in vivo UAA crosslinking experiments.

Amber Suppression Signaling Pathway

Caption: The amber suppression mechanism for UAA incorporation.

Applications in Drug Development

In vivo UAA crosslinking is a valuable tool in various stages of drug development:

-

Target Identification and Validation: By capturing the in-cell interactions of a potential drug target, this method can help validate its biological relevance and identify other proteins in its functional complex.

-

Mechanism of Action Studies: UAA crosslinking can elucidate how a drug molecule modulates protein-protein interactions, providing insights into its mechanism of action.

-

Antibody-Drug Conjugates (ADCs): The site-specific incorporation of UAAs with bioorthogonal functional groups allows for the precise and homogenous conjugation of cytotoxic drugs to antibodies, leading to ADCs with improved therapeutic indices.[5][14]

-

Development of Covalent Inhibitors: By incorporating a chemically-reactive UAA into a protein binder, it is possible to create highly specific and potent covalent inhibitors that irreversibly bind to their target.

Conclusion

In vivo protein crosslinking with unnatural amino acids provides a powerful approach to study protein-protein interactions in their native context. The ability to site-specifically introduce a crosslinking moiety offers unparalleled precision for mapping interaction interfaces and capturing transient complexes. While the technique requires careful optimization, its applications in basic research and drug development are vast and continue to expand. This guide provides a foundational understanding of the principles and methodologies, empowering researchers to leverage this technology for their specific scientific questions.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetically encoded selective cross-linkers and emerging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iscrm.uw.edu [iscrm.uw.edu]

- 9. researchgate.net [researchgate.net]

- 10. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]

- 11. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

- 13. [PDF] In Vivo Photocrosslinking with Unnatural Amino Acid Mutagenesis | Semantic Scholar [semanticscholar.org]

- 14. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to UAA Crosslinker 1: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UAA Crosslinker 1, a non-canonical amino acid integral to advancements in protein engineering and antibody-drug conjugate (ADC) development. This document details its chemical structure, reactivity, and provides structured protocols for its application.

Chemical Structure and Properties

UAA Crosslinker 1, systematically named 2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid, is a lysine derivative containing a terminal azide group. This bioorthogonal handle is key to its utility in "click chemistry" reactions.

Table 1: Chemical and Physical Properties of UAA Crosslinker 1

| Property | Value |

| IUPAC Name | 2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |

| Synonyms | Nε-2-Azidoethyloxycarbonyl-L-lysine, Azk |

| Molecular Formula | C₉H₁₇N₅O₄ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 1167421-25-1 |

| Appearance | White to light yellow powder or crystal |

| Purity | Typically ≥95% |

Source: PubChem CID 75302007, TCI Chemicals, Chem-Impex

Reactivity and Mechanism of Action

The reactivity of UAA Crosslinker 1 is centered around its terminal azide moiety. This functional group allows for highly specific and efficient covalent bond formation with molecules containing strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It can also participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.

The primary application of UAA Crosslinker 1 is its site-specific incorporation into proteins, typically antibodies, using amber stop codon suppression technology.[1] An engineered aminoacyl-tRNA synthetase/tRNA pair is used to recognize UAA Crosslinker 1 and incorporate it in response to a TAG codon introduced at a specific site in the protein's gene.[2] This results in a homogeneously modified protein with a bioorthogonal handle at a defined position, ready for conjugation.

Signaling and Experimental Workflows

The use of UAA Crosslinker 1 is a key step in the production of site-specific ADCs. The general workflow involves cellular protein expression, conjugation, and purification.

The chemical reaction at the core of the conjugation step is the SPAAC reaction.

Quantitative Reactivity Data

The reaction kinetics of azides with strained alkynes are a critical parameter for efficient bioconjugation. The following table summarizes representative kinetic data for the reaction of an azide-containing lysine derivative with DBCO and BCN.

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Azidolysine-containing peptide + DBCO | HBS buffer, pH 7.4 | 25 | ~0.8 |

| Boc-protected Azidolysine + BCN | Methanol | 25 | 0.28 |

| Fmoc-protected Azidolysine + BCN | Methanol | 25 | 0.037 |

Source: Adapted from research on hydrophilic azide-containing amino acids.[3]

Experimental Protocols

Synthesis of Nε-(2-azidoethoxycarbonyl)-L-lysine (UAA Crosslinker 1)

A detailed, multi-step synthesis protocol is required to produce UAA Crosslinker 1. The following is a generalized procedure based on established methods for synthesizing similar azido-amino acids.

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Copper(II) sulfate pentahydrate

-

Sodium hydroxide

-

2-Azidoethanol

-

Triphosgene or similar chloroformate precursor

-

Appropriate solvents (e.g., THF, water, dichloromethane)

Procedure:

-

Protection of the α-amino group of L-lysine: The α-amino group of L-lysine is selectively protected, often using a Boc group. This is typically achieved by reacting L-lysine with Boc₂O under basic conditions. The ε-amino group can be temporarily coordinated to a metal ion like copper to direct the reaction to the α-amino group.

-

Preparation of the azidoethoxycarbonyl chloride: 2-Azidoethanol is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent to generate the corresponding chloroformate. This reagent is highly reactive and is typically used immediately without isolation.

-

Coupling reaction: The α-protected lysine is then reacted with the freshly prepared 2-azidoethoxycarbonyl chloride under basic conditions. This reaction forms the carbamate linkage at the ε-amino group.

-

Deprotection of the α-amino group: The Boc protecting group on the α-amino group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, Nε-(2-azidoethoxycarbonyl)-L-lysine.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Site-Specific Incorporation of UAA Crosslinker 1 into an Antibody

This protocol outlines the general steps for incorporating UAA Crosslinker 1 into an antibody expressed in mammalian cells.

Materials:

-

Expression vector containing the antibody gene with a TAG codon at the desired incorporation site.

-

Plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.

-

Mammalian host cells (e.g., HEK293).

-

Cell culture medium and supplements.

-

UAA Crosslinker 1.

-

Transfection reagent.

-

Protein purification system (e.g., Protein A chromatography).

Procedure:

-

Cell Culture and Transfection:

-

Culture mammalian host cells to the appropriate density for transfection.

-

Prepare a transfection mixture containing the antibody expression vector, the PylRS/tRNA plasmid, and the transfection reagent according to the manufacturer's protocol.

-

Add UAA Crosslinker 1 to the cell culture medium to a final concentration of 1-5 mM.

-

Add the transfection mixture to the cells and incubate for 48-72 hours.

-

-

Protein Expression and Harvest:

-

After the incubation period, harvest the cell culture supernatant containing the secreted antibody.

-

-

Antibody Purification:

-

Purify the antibody from the supernatant using Protein A affinity chromatography.

-

Elute the antibody and exchange the buffer to a suitable buffer for conjugation (e.g., PBS, pH 7.4).

-

-